molecular formula C9H11FN2O2 B2535165 N-Isopropyl 4-fluoro-2-nitroaniline CAS No. 146366-00-9

N-Isopropyl 4-fluoro-2-nitroaniline

Cat. No. B2535165
CAS RN: 146366-00-9
M. Wt: 198.197
InChI Key: AOCNMSQFQYZNFH-UHFFFAOYSA-N
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Description

N-Isopropyl 4-fluoro-2-nitroaniline is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 . It is used as a reagent in the preparation of other compounds and is also employed as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural configuration could not be determined from the search results.

Scientific Research Applications

Dye Intermediate and Potential in Pharmaceuticals

N-Isopropyl 4-fluoro-2-nitroaniline has been recognized for its significant importance in the USA as a novel dye intermediate. The applications of this chemical compound extend beyond dyes, with potential uses in pharmaceuticals, insecticides, and further dye productions. The diverse N-substituted derivatives of 4-Fluoro-3-nitroaniline, closely related to this compound, highlight the compound's versatility and the interest in expanding its applications across different scientific and industrial fields (Bil, 2007).

Catalytic Activities and Enzyme Inhibition

Research into the microwave-assisted synthesis of derivatives of 4-fluoroaniline and 4-nitroaniline, including compounds related to this compound, has shown strong inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential for these compounds in developing new therapeutic applications targeting enzyme activators, highlighting a significant area of scientific research for this compound and its derivatives (Çelik & Babagil, 2019).

Photoprobes for Biochemical Research

The nucleophilic photosubstitution of related compounds, such as 2-fluoro-4-nitroanisole, with various amines, has been studied for its applicability as biochemical photoprobes. This research suggests the potential use of this compound and its derivatives in biochemical studies, especially for probing protein structures and functions through photochemical reactions (Pleixats et al., 1989).

Advanced Material Synthesis

In materials science, the synthesis of silver nanoparticles using polymeric systems that include 4-nitroaniline derivatives has been explored for catalytic applications, such as the reduction of 4-nitroaniline. This research demonstrates the potential for this compound to play a role in the development of new materials with catalytic capabilities, offering insights into its broader applications in nanotechnology and environmental technology (Farooqi et al., 2019).

Safety and Hazards

N-Isopropyl 4-fluoro-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-fluoro-2-nitro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCNMSQFQYZNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-fluoro-2-nitroaniline (15.6 g; 0.1 mole), 2,2-dimethoxypropane (24.6 ml; 0.2 mole) and trifluoroacetic acid [TFA] (23.1 ml; 0.005 moles) were dissolved in toluene (500 ml) and stirred for 1 hr. BH3 * pyridine (10.0 ml; 0.1 moles) was added in 1.0 ml increments. The reaction was exothermic, and the reaction progress was monitored by tlc 40% EtOAc/Hexane. Additional TFA, BH3 * pyridine and 2,2-dimethoxypropane were added until the tlc indicated that the 4-fluoro-2-nitroaniline was consumed. The reaction mixture was placed on a bed of silica and eluted with 10% methyl-t-butylether/hexane. The product was the first major component to elute, which produced 11.2 g (58%) of a yellow oil.
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24.6 mL
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500 mL
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23.1 mL
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58%

Synthesis routes and methods II

Procedure details

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